molecular formula C2H3F3 B1584508 1,1,2-Trifluoroethane CAS No. 430-66-0

1,1,2-Trifluoroethane

Cat. No. B1584508
CAS RN: 430-66-0
M. Wt: 84.04 g/mol
InChI Key: WGZYQOSEVSXDNI-UHFFFAOYSA-N
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Description

1,1,2-Trifluoroethane, also known as R-143, is a hydrofluorocarbon with the formula CH2FCHF2 . It is a colorless gas at room temperature and is an asymmetrical isomer of 1,1,1-trifluoroethane . It has a global warming potential of 397 for 100 years .


Synthesis Analysis

1,1,2-Trifluoroethane can be obtained by the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The synthesis of 1,1,2-Trifluoroethene (TrFE), a novel HFO compound, is considered promising for use as a heat pump working fluid in the air-conditioning system for new energy vehicles .


Molecular Structure Analysis

The molecular formula of 1,1,2-Trifluoroethane is C2H3F3 . The molar mass is 84.041 g·mol−1 . The structure of 1,1,2-Trifluoroethane can be represented as CH2FCHF2 .


Physical And Chemical Properties Analysis

1,1,2-Trifluoroethane is a colorless gas at room temperature . It has a melting point of -84 °C and a boiling point of 5 °C . The molar mass is 84.041 g·mol−1 .

Scientific Research Applications

1,1,2-Trifluoroethane, also known as HFC-143 or R-143, is a hydrofluorocarbon with the formula CH2FCHF2 . It’s an asymmetrical isomer of 1,1,1-trifluoroethane . Here are some details about its properties and applications:

  • Chemical Research

    • Application : 1,1,2-Trifluoroethane can be obtained by the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene .
    • Outcome : The result of this process is 1,1,2-Trifluoroethane .
  • Environmental Science

    • Application : 1,1,2-Trifluoroethane has a global warming potential of 397 for 100 years .
    • Outcome : This information is used to understand the impact of different gases on global warming .
  • Industrial Applications

    • Application : While not a scientific research application, it’s worth noting that trifluoroethane is used as a refrigerant either by itself or more commonly as a component of blended mixtures . It is also used as a propellant in canned air products used to clean electronic equipment .
    • Outcome : These applications provide cooling in refrigeration systems and clean electronic equipment .
  • Chemical Synthesis

    • Application : 1,1,2-Trifluoroethane can be used as a starting material in the synthesis of other fluorinated compounds .
    • Outcome : The result would be a variety of fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
  • Solvent Applications

    • Application : Trifluoroethane can be used as a solvent in certain specialized applications .
    • Method : As a solvent, trifluoroethane would be used to dissolve other substances in processes such as extractions or reactions .
    • Outcome : The use of trifluoroethane as a solvent can enable certain chemical processes or purifications to take place .

Future Directions

1,1,2-Trifluoroethane is identified as a potential refrigerant used in place of chlorofluorocarbons . It can also be used as a solvent and medical propellant for a wide range of applications . It is considered as a promising candidate of a heat pump working fluid in the air-conditioning system for new energy vehicles .

properties

IUPAC Name

1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZYQOSEVSXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073182
Record name 1,1,2-Trifluoroethane
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Molecular Weight

84.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS]
Record name 1,1,2-Trifluoroethane
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Product Name

1,1,2-Trifluoroethane

CAS RN

430-66-0
Record name 1,1,2-Trifluoroethane
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Record name Ethane, 1,1,2-trifluoro-
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Record name 1,1,2-Trifluoroethane
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Record name 1,1,2-trifluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
764
Citations
JD Persinger, JL Hayes, LJ Klein, DG Peters… - Journal of …, 2004 - Elsevier
Cyclic voltammetry, controlled-potential electrolysis, GC, GC–MS, HPLC, and HPLC–ESI–MS have been employed to investigate the catalytic reduction of 1,1,2-trichloro-1,2,2-…
Number of citations: 45 www.sciencedirect.com
ER Wagoner, DG Peters - Journal of The Electrochemical …, 2013 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been utilized to probe the electrocatalytic activity of silver cathodes for the reduction of CFC-113 in acetonitrile, …
Number of citations: 29 iopscience.iop.org
RJ Abraham, RH Kemp - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The 1H and 19F spectra of 1,2-difluoroethane (I) and 1,1,2-trifluoroethane (II) are given and analysed.The solvent dependence of the coupling constants enables the rotamer energies …
Number of citations: 68 pubs.rsc.org
VF Kalasinsky, HV Anjaria, TS Little - The Journal of Physical …, 1982 - ACS Publications
The infrared and Raman spectra of 1, 1, 2-trifluoroethane and 1, 1, 2, 2-tetrafluoroethane have been recorded. For 1, 1, 2-trifluoroethane, a conformer having Cj symmetry is more stable …
Number of citations: 42 pubs.acs.org
BE Holmes, DW Setser… - International Journal of …, 1976 - Wiley Online Library
The chemical activation data for three‐ and four‐centered hydrogen fluoride elimination from CH 2 FCDF 2 have been analyzed to assign the energy released to the olefin fragment in …
Number of citations: 33 onlinelibrary.wiley.com
Y Chen, SJ Paddison… - The Journal of Physical …, 1994 - ACS Publications
Partially fluorinated ethanes have played an important role in kinetic studies to establish the effect of fluorine substitution on the reactivityof the bound hydrogen (s) toward free radical …
Number of citations: 33 pubs.acs.org
B Beagley, DE Brown - Journal of Molecular Structure, 1979 - Elsevier
The gas phase conformational mixture of the rotamers of 1,1,2-trifluoroethane has been subjected to an electron diffraction study at 265 K. The radial distribution curve has a peak at 3.5 …
Number of citations: 33 www.sciencedirect.com
ER Wagoner, JL Hayes, JA Karty, DG Peters - Journal of Electroanalytical …, 2012 - Elsevier
Cyclic voltammetry, controlled-potential (bulk) electrolysis, gas chromatography (GC), gas chromatography–mass spectrometry (GC–MS), and high-performance liquid chromatography–…
Number of citations: 32 www.sciencedirect.com
C Yokoyama, S Takahashi - Fluid phase equilibria, 1991 - Elsevier
Yokoyama, C. and Takahashi, S., 1991. Saturated liquid densities of 2,2-dichloro-1,1,1-triflu-oroethane (HCFC-123), 1,2-dichloro-1,2,2-trifluoroethane (HCFC-123a), 1,1,1,2-tetrafluo-…
Number of citations: 38 www.sciencedirect.com
SC Stone, CC Miller, LA Philips, AM Andrews… - Journal of Molecular …, 1995 - Elsevier
The 3-MHz-resolution infrared spectra of the 10-μm bands of thegaucheconformer of 1,2-difluoroethane (HFC152) and theC 1 -symmetry conformer of 1,1,2-trifluoroethane (HFC143) …
Number of citations: 7 www.sciencedirect.com

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